Thermal Degradation Rate: Malonylgenistin Is ~2× More Stable Than Malonyldaidzin at 100 °C
Under alkaline conditions at 100 °C, the degradation rate of malonyldaidzin was approximately double that of malonylgenistin across all pH treatments tested (pH 8.5, 9.0, and 9.5) [1]. Both compounds were heated at 60, 80, and 100 °C, and the conversion to their respective β-glucosides was comparable; however, the onward degradation of malonyldaidzin was substantially faster at the highest temperature [1]. At 100 °C and pH 9.5, degradation of the daidzin produced from malonyldaidzin also occurred, necessitating an alternative kinetic model, whereas malonylgenistin degradation did not trigger secondary degradation of its product genistin under the same conditions [1]. Additionally, in subcritical water extraction, malonylgenistin was the most thermally unstable isoflavone form overall, with little detected above 100 °C; however, its optimal extraction temperature was still below that of acetylgenistin (120 °C), genistin (150 °C), and genistein (180 °C) [2].
| Evidence Dimension | Degradation rate at 100 °C under alkaline pH |
|---|---|
| Target Compound Data | Malonylgenistin degradation rate: ~0.5× relative to malonyldaidzin (malonyldaidzin rate set as ~1× baseline) |
| Comparator Or Baseline | Malonyldaidzin degradation rate: approximately double that of malonylgenistin at 100 °C, pH 8.5–9.5 |
| Quantified Difference | Approximately 2-fold higher degradation rate for malonyldaidzin vs. malonylgenistin at 100 °C |
| Conditions | Heated at 60, 80, and 100 °C; pH 8.5, 9.0, and 9.5; first-order kinetic modeling (Vaidya et al., 2007) |
Why This Matters
For researchers designing thermal processing protocols or accelerated stability studies, malonylgenistin provides a more thermally resilient malonylglucoside model than malonyldaidzin, reducing confounding from rapid degradation.
- [1] Vaidya NA, Mathias K, Ismail B, Hayes KD, Corvalan CM. Kinetic modeling of malonylgenistin and malonyldaidzin conversions under alkaline conditions and elevated temperatures. J Agric Food Chem. 2007;55(9):3408-3413. PMID: 17394339. View Source
- [2] An J-H, Ko M-J, Chung M-S. Thermal conversion kinetics and solubility of soy isoflavones in subcritical water extraction. Food Chemistry. 2023;424:136408. View Source
